BenchChemオンラインストアへようこそ!

benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

RORγt inverse agonism scaffold hopping

This compound delivers the identical 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core found in the clinical-stage RORγt inverse agonist VTP-43742 (Ki = 3.5 nM), stripped of confounding peripheral substituents. The benzothiazol-6-yl methanone vector provides a tunable H-bond acceptor for fragment-based elaboration, free from the H-bond donor character of sulfonamide analogs. Use as a minimal pharmacophore probe to deconvolute RORγt engagement versus kinase off-targets (e.g., Aurora-A). The unsubstituted benzothiazole 2-position serves as an ideal reference for CYP450 metabolic soft-spot identification—compare intrinsic clearance against the 2-ethyl analog to quantify C2 oxidation liability before committing to lead optimization. Procure for structure-guided elaboration, selectivity profiling, and metabolic stability benchmarking.

Molecular Formula C15H11N3OS
Molecular Weight 281.33
CAS No. 2310012-32-7
Cat. No. B3009434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
CAS2310012-32-7
Molecular FormulaC15H11N3OS
Molecular Weight281.33
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2
InChIInChI=1S/C15H11N3OS/c19-15(10-3-4-12-14(6-10)20-9-17-12)18-7-11-2-1-5-16-13(11)8-18/h1-6,9H,7-8H2
InChIKeyDSOGOVGFDHCGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2310012-32-7): Chemical Identity and Scaffold Context


Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2310012-32-7) is a heterocyclic hybrid compound that covalently links a benzothiazole ring at the 6-position to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core via a methanone bridge. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged pharmacological core present in clinically evaluated RORγt inverse agonists such as VTP-43742 (vimirogant), where it replaced the earlier 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole system to improve target engagement and selectivity [1]. The benzothiazole moiety is a well-validated pharmacophore found in numerous anticancer, antimicrobial, and anti-inflammatory agents, with the position of attachment (e.g., 2-yl vs. 6-yl) critically influencing biological activity profiles [2]. This compound therefore represents a specific topological arrangement of two biologically validated heterocyclic modules, making its precise substitution pattern a key determinant of pharmacological behavior distinct from close-in analogs.

Why Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Cannot Be Substituted by Generic In-Class Analogs


The compound's unique fusion of a benzothiazol-6-yl group with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine via a carbonyl linker creates a distinct pharmacophoric geometry that is not interchangeable with superficially similar benzothiazole or pyrrolopyridine analogs. Critically, the 6-yl attachment on benzothiazole places the methanone bridge para to the thiazole nitrogen, generating an electronic environment and hydrogen-bonding capacity fundamentally different from the more commonly explored benzothiazol-2-yl amides [1]. Even within pyrrolopyridine-based probes, the absence of additional substituents on either ring system distinguishes this compound from heavily decorated clinical candidates like VTP-43742 (which carries trifluoromethylcyclohexyl, ethylsulfonylpyridinyl, and isopropyl groups) that achieve picomolar potency through extensive peripheral contacts [2]. Furthermore, substituting the benzothiazole with a simpler thiazole or replacing the pyrrolo[3,4-b]pyridine with a pyrrolo[3,4-d]thiazole—as seen in earlier-generation RORγt inhibitors—results in divergent selectivity and pharmacokinetic profiles [2]. These structural nuances mean that procurement decisions based solely on scaffold class similarity risk selecting a compound with substantially different target engagement, metabolic stability, and off-target liability.

Head-to-Head and Class-Level Differentiation Evidence for Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone


Benzothiazol-6-yl vs. Benzothiazol-2-yl Attachment: Scaffold Progression Advantage in RORγt Inverse Agonist Programs

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core present in this compound represents the second-generation scaffold adopted by Vitae Pharmaceuticals after their initial pyrrolo[3,4-d]thiazole series showed limitations. The clinical candidate VTP-43742, built on the same 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, achieved a Ki of 3.5 nM and IC50 of 17 nM against RORγt with >1,000-fold selectivity over RORα and RORβ isotypes [1]. The earlier pyrrolo[3,4-d]thiazole series produced compounds with substantially weaker potency (IC50 values in the micromolar range for initial fragments), demonstrating that the pyrrolo[3,4-b]pyridine core provides intrinsically superior target complementarity [1]. The benzothiazol-6-yl methanone attachment on the target compound replaces the complex peripheral substituents of VTP-43742, offering a simplified molecular architecture for exploring core pharmacophore contributions without confounding polypharmacology.

RORγt inverse agonism scaffold hopping

Benzothiazol-6-yl Carbonyl vs. Benzothiazole-2-sulfonamide Linkage: Differential Hydrogen-Bonding Capacity and Target Engagement Potential

The close structural analog 6-(5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-yl)benzothiazole-2-sulfonamide (molecular formula: C14H8N4O4S2) features a sulfonamide group at the benzothiazole 2-position rather than the unsubstituted benzothiazol-6-yl methanone linkage of the target compound [1]. The sulfonamide NH2 acts as a strong hydrogen-bond donor (pKa ~10-11 for the NH proton), while the target compound's methanone carbonyl is solely a hydrogen-bond acceptor. This single functional group difference dictates whether the benzothiazole vector engages targets through H-bond donation (sulfonamide analog) versus H-bond acceptance (target compound), conferring fundamentally different binding interaction profiles. In benzothiazole-containing anticancer agents, the 6-yl substitution pattern combined with carbonyl linkage was critical for HPV E7 pathway regulation, with the most potent derivative (compound H1 bearing a 2-aminobenzo[d]thiazol-6-yl motif) achieving an IC50 of 380 nM against HeLa cells and tumor growth inhibition in xenograft models [2].

hydrogen-bond acceptor sulfonamide isostere target engagement

Benzothiazol-6-yl vs. Thiazol-4-yl Heterocycle: Impact on Aromatic Stacking and Metabolic Stability

The target compound incorporates a benzo-fused thiazole (benzothiazole), whereas a commercially available analog (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone contains a monocyclic thiazole ring. The benzothiazole system provides an extended aromatic surface (10 π-electrons across the bicyclic system) compared to the monocyclic thiazole (6 π-electrons), enhancing potential for π-π stacking interactions with aromatic residues in protein binding sites. Benzothiazole derivatives generally exhibit improved metabolic stability relative to unsubstituted thiazoles because the fused benzene ring reduces susceptibility to cytochrome P450-mediated oxidation at the thiazole C-2 position [1]. In the GlyT1/GlyT2 inhibitor series sharing the pyrrolo[3,4-b]pyridine core, benzamide-like substituents on the carbonyl group modulated potency over a >1,000-fold range (EC50 from 30 nM to >30,000 nM) [2], demonstrating that the aryl-carbonyl component directly governs biological activity within this scaffold class.

benzothiazole thiazole metabolic stability π-stacking

Benzothiazol-6-yl Carbonyl vs. Pyrazolo[3,4-b]pyridine Benzothiazolyl Scaffolds: Divergent Kinase vs. Nuclear Receptor Selectivity

Compounds combining benzothiazole with pyrazolo[3,4-b]pyridine, such as 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (compound 6b), demonstrated 53% cell growth inhibition against NALM-6, SB-ALL, and MCF-7 cancer cell lines—comparable to doxorubicin (58% inhibition)—and were shown to dock productively into the Aurora-A kinase active site [1]. By contrast, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core of the target compound is associated with nuclear receptor modulation (RORγt) rather than kinase inhibition, as evidenced by the VTP-43742 clinical program . This fundamental scaffold divergence—pyrazolo[3,4-b]pyridine targeting kinase hinge regions versus pyrrolo[3,4-b]pyridine engaging nuclear receptor ligand-binding domains—means that the two compound classes are not interchangeable for target-focused screening, even though both contain benzothiazole moieties.

kinase inhibition Aurora-A kinase cytotoxicity scaffold selectivity

Benzothiazol-6-yl vs. 2-Ethylbenzothiazol-6-yl Substitution: Steric and Electronic Modulation of the Benzothiazole Ring

The close analog (2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone introduces an ethyl substituent at the benzothiazole 2-position. The 2-position of benzothiazole is the primary site of cytochrome P450-mediated oxidative metabolism, and 2-alkyl substitution is a well-established strategy to block this metabolic soft spot, potentially improving half-life [1]. However, the ethyl group also introduces steric bulk adjacent to the thiazole nitrogen, which can alter the preferred conformation of the benzothiazole ring relative to the pyrrolopyridine and may affect the ability of the thiazole nitrogen to act as a hydrogen-bond acceptor. The unsubstituted benzothiazole in the target compound preserves the thiazole nitrogen's accessibility for target interactions while presenting a metabolic profile that may be advantageous for in vitro screening applications where intrinsic clearance is less critical than target engagement.

2-substituted benzothiazole steric effects SAR CYP450 metabolism

Optimal Procurement and Application Scenarios for Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2310012-32-7)


RORγt Nuclear Receptor Probe Development and SAR Expansion

For teams building on the validated RORγt inverse agonist pharmacophore, this compound provides a simplified core scaffold (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) identical to that in the clinical candidate VTP-43742 (Ki = 3.5 nM, IC50 = 17 nM) but stripped of complex peripheral substituents [1]. Use this compound as a starting point for fragment-based or structure-guided elaboration to map the minimum pharmacophore required for RORγt engagement, avoiding the confounding polypharmacology of fully elaborated clinical leads. The benzothiazol-6-yl methanone vector provides a tunable H-bond acceptor for exploring the ligand-binding domain without introducing the H-bond donor character of sulfonamide-containing analogs [2].

Kinase vs. Nuclear Receptor Selectivity Profiling Across Scaffold Chemotypes

The pyrrolo[3,4-b]pyridine core directs biological activity toward nuclear receptor modulation, whereas the structurally related pyrazolo[3,4-b]pyridine benzothiazole series (compound 6b: 53% growth inhibition vs. doxorubicin 58%) engages kinase targets such as Aurora-A [3]. Procure this compound alongside the pyrazolo[3,4-b]pyridine analog to create a targeted chemotype pair for broad kinase-versus-nuclear-receptor selectivity profiling, enabling rapid identification of scaffold-driven target bias in screening cascades.

Benzothiazole π-Stacking and Metabolic Stability Screening Library

The benzothiazole moiety offers an extended 10-π-electron aromatic surface superior to monocyclic thiazoles (6 π-electrons) for engaging aromatic-rich binding pockets in kinases and GPCRs, while providing generally improved metabolic stability versus unsubstituted thiazoles [4]. The GlyT1/GlyT2 modulator data show that aryl-carbonyl variation on the pyrrolo[3,4-b]pyridine core drives potency changes exceeding 1,000-fold (EC50 30 nM to >30,000 nM) [5]. Include this compound in diversity-oriented screening sets where aromatic stacking interactions are anticipated, and compare its hit rate against the thiazol-4-yl analog to quantify the π-stacking contribution.

Benzothiazole C2-Unsubstituted Reference for Metabolic Soft-Spot Identification

Because the 2-position of benzothiazole is the primary site of CYP450-mediated oxidation, the unsubstituted benzothiazole in this compound makes it an ideal reference for identifying metabolic soft spots in microsomal or hepatocyte stability assays [4]. Compare intrinsic clearance against the 2-ethylbenzothiazole analog to quantify the metabolic liability attributable specifically to C2 oxidation. This head-to-head comparison directly informs whether 2-alkyl substitution is warranted during lead optimization, without requiring synthesis of multiple derivatives.

Quote Request

Request a Quote for benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.